Unveiling the Mechanism of Action of TG100435: A Multi-Targeted Src Kinase Inhibitor and Its Metabolic Interconversion
Unveiling the Mechanism of Action of TG100435: A Multi-Targeted Src Kinase Inhibitor and Its Metabolic Interconversion
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Molecular Identity
TG100435, chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. Originally developed to target the Src family of kinases (SFKs), its mechanism of action (MoA) extends beyond simple competitive ATP binding.
The defining characteristic of TG100435 is its highly unique cyclic metabolic interconversion [2]. Unlike traditional small molecules that undergo unidirectional metabolic clearance, TG100435 is oxidized in vivo to a significantly more potent N-oxide metabolite (TG100855), which is subsequently retroreduced back to the parent compound[2]. This whitepaper dissects the kinetic binding profile, the enzymatic drivers of this metabolic loop, and the downstream signaling pathways disrupted by this sustained kinase inhibition.
Target Spectrum and Binding Kinetics
TG100435 exhibits a highly selective polypharmacological profile, primarily targeting Src family kinases (Src, Lyn, Yes, Lck), the Abelson tyrosine kinase (Abl), and the ephrin receptor EphB4[1].
Quantitative Inhibition Profile
The compound acts as a competitive inhibitor at the ATP-binding cleft of the kinase domain. The inhibition constants ( Ki ) demonstrate high-affinity binding in the low nanomolar range across its primary targets[3].
Table 1: Kinase Inhibition Profile of TG100435 | Target Kinase | Ki Range (nM) | Primary Biological Role in Oncology | | :--- | :--- | :--- | | Src | 13 - 64 | Cell migration, invasion, and survival signaling | | Lyn | 13 - 64 | Hematopoietic signaling and anti-apoptosis | | Abl | 13 - 64 | Cytoskeletal regulation and cell proliferation | | Yes | 13 - 64 | Tight junction regulation and metastasis | | Lck | 13 - 64 | T-cell activation and immune evasion | | EphB4 | 13 - 64 | Tumor angiogenesis and vascular network assembly |
Pharmacokinetic Parameters
The systemic clearance and oral bioavailability of TG100435 vary significantly across preclinical species, driven largely by the metabolic flux generated by hepatic enzymes[3].
Table 2: Cross-Species Pharmacokinetics (Oral Administration)
| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|
| Mouse | 20.1 | 74 |
| Rat | 12.7 | 23 |
| Dog | 14.5 | 11 |
The Pharmacodynamic Engine: Cyclic Metabolic Interconversion
The most critical aspect of TG100435’s mechanism of action is its biotransformation. In vivo, TG100435 is predominantly converted to its ethylpyrrolidine N-oxide metabolite, known as TG100855 [4].
The Role of FMO3 and CYP3A4
The N-oxidation of TG100435 is primarily driven by Flavin-containing monooxygenase 3 (FMO3) , with partial contribution from Cytochrome P450 3A4 (CYP3A4)[2]. FMOs utilize a unique catalytic mechanism: they activate molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate prior to substrate binding. This allows FMO3 to rapidly oxygenate the soft nucleophilic nitrogen on the pyrrolidine ring of TG100435.
Crucially, the resulting metabolite, TG100855, is 2 to 9 times more potent as a kinase inhibitor than the parent compound[4].
Retroreduction and the Cyclic Loop
While FMO3 drives the oxidation, Cytochrome P450 reductase (CPR) mediates a retroreduction reaction, converting the N-oxide (TG100855) back into the parent drug (TG100435)[2]. Although the N-oxidation reaction is approximately 15 times faster than the retroreduction, this continuous interconversion creates a metabolic loop[2]. Because both the parent and the metabolite are active, this cyclic conversion substantially increases overall systemic exposure to potent tyrosine kinase inhibition[4].
Fig 1: Metabolic cyclic conversion of TG100435 to its active N-oxide metabolite TG100855.
Downstream Mechanistic Impact: Disrupting the Tumor Microenvironment
By sustaining high levels of SFK inhibition through its metabolic cycle, TG100435 profoundly alters the tumor microenvironment. Src interacts extensively with receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and VEGFR[5].
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Inhibition of the PI3K/Akt Pathway: Src normally phosphorylates the p85 regulatory subunit of PI3K. By inhibiting Src, TG100435 prevents the release of the p110 catalytic subunit, thereby shutting down downstream Akt survival signaling[5].
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Suppression of Matrix Metalloproteinases (MMPs): Src induces the expression of MMP-9 via the JNK signaling pathway. TG100435 blocks this axis, preventing the degradation of the extracellular matrix (ECM) required for tumor microinvasion[5].
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Prevention of Epithelial-to-Mesenchymal Transition (EMT): Activated Src interacts with p120 catenin, causing the dissociation of cell-cell junctions. Inhibition by TG100435 stabilizes these junctions, severely impairing the formation of invadopodia and halting EMT[5].
Fig 2: Downstream signaling inhibition of Src/EphB4 pathways by TG100435.
Validating the Mechanism: Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the MoA of TG100435 must be validated using orthogonal, self-validating assay systems. Below are the definitive protocols used to establish its kinetic and metabolic profiles.
Protocol 1: In Vitro Radiometric Kinase Assay (Determining Ki )
Causality & Rationale: We utilize a 33P -ATP radiometric assay rather than a fluorescence-based assay. The highly conjugated triazine core of TG100435 can quench fluorescent signals, leading to false positives. Radiometry provides direct, label-free quantification of phosphoryl transfer.
Step-by-Step Workflow:
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Enzyme/Substrate Preparation: Dilute recombinant human Src kinase in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2 , and 0.01% Triton X-100. Add a poly(Glu,Tyr) 4:1 peptide substrate.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of TG100435 in 100% DMSO. Transfer to the assay plate (final DMSO concentration ≤ 1%). Control: Include Dasatinib as a positive control for Src inhibition.
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Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km value for Src) spiked with [γ−33P]ATP .
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Incubation & Quenching: Incubate at room temperature for 2 hours. Quench the reaction by adding 3% phosphoric acid to precipitate the peptide substrate.
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Filtration & Quantification: Transfer the quenched reaction to a phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Microsomal Metabolic Flux & Cyclic Conversion Assay
Causality & Rationale: To prove that FMO3 (and not exclusively CYPs) is responsible for the formation of the highly potent TG100855 metabolite, we employ specific chemical inhibitors. Methimazole is a competitive substrate for FMOs and does not inhibit CYPs, allowing us to isolate FMO3's contribution[2]. Heat inactivation serves as a negative control to prove the conversion is entirely enzymatic[2].
Step-by-Step Workflow:
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Microsome Incubation: Incubate 1 μM of TG100435 with pooled Human Liver Microsomes (HLMs) (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Selective Enzyme Inhibition (The Self-Validating Step):
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Condition A (Total Flux): Add NADPH regenerating system.
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Condition B (FMO Inhibition): Pre-incubate with 1 mM Methimazole[2].
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Condition C (CYP3A4 Inhibition): Pre-incubate with 1 μM Ketoconazole[2].
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Condition D (Negative Control): Heat HLMs at 45°C for 5 minutes prior to assay (inactivates FMOs but leaves CYPs largely intact) or 90°C for total inactivation[2].
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Reaction & Quenching: Incubate at 37°C for 30 minutes. Quench by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
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Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both TG100435 (parent) and TG100855 (N-oxide).
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Data Interpretation: A ~90% reduction of TG100855 formation in the presence of Methimazole confirms FMO3 as the primary driver of the forward cyclic conversion[2].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
